2-ethyl-1-(pentafluorobenzoyl)piperidine
Description
Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F5NO/c1-2-7-5-3-4-6-20(7)14(21)8-9(15)11(17)13(19)12(18)10(8)16/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBBUNNNSXZCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Physical and Chemical Properties
- Enolic Character: Fluorinated β-dicarbonyl compounds exhibit higher enolic character compared to non-fluorinated analogs. For instance, ethyl pentafluorobenzoylacetate shows 54% enolic content in the neat liquid state, whereas ethyl benzoylacetate (non-fluorinated) exhibits only 22% . This trend suggests that the electron-withdrawing pentafluorophenyl group stabilizes the enol tautomer, increasing acidity and reactivity.
Comparison with Structural Analogs
The following table summarizes key comparisons with similar compounds:
Key Findings from Comparative Analysis
Fluorination Effects: The pentafluorobenzoyl group significantly increases enolic character and acidity compared to non-fluorinated analogs. This is critical in reactions involving keto-enol tautomerism, such as chelation or nucleophilic attacks . Fluorinated compounds exhibit higher electrophilicity at the carbonyl carbon, enhancing reactivity in acyl transfer reactions.
In contrast, β-dicarbonyl compounds (e.g., bis(pentafluorobenzoyl)methane) are more rigid and suited for coordination chemistry .
Biological Activity: While direct pharmacological data for this compound are lacking, structurally related compounds in (e.g., fluorophenyl-piperazine derivatives) suggest that fluorinated piperidines are explored for receptor binding, possibly targeting serotonin or dopamine receptors due to their similarity to known pharmacophores .
Q & A
Q. What are the established synthetic routes for 2-ethyl-1-(pentafluorobenzoyl)piperidine, and what factors influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or acylation reactions. A common approach includes reacting 2-ethylpiperidine with pentafluorobenzoyl chloride in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the piperidine nitrogen and facilitate acylation . Solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 molar ratio of piperidine to acyl chloride) are critical for optimizing yield and purity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Monitoring by TLC or HPLC ensures reaction completion.
Q. How is the structure of this compound characterized using spectroscopic methods?
Methodological Answer: Structural confirmation relies on multi-nuclear NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and IR spectroscopy.
- ¹H NMR : Peaks for ethyl group protons (δ 1.2–1.5 ppm, triplet) and piperidine ring protons (δ 1.6–3.0 ppm).
- ¹⁹F NMR : Five distinct signals for the pentafluorobenzoyl group (ortho/meta/para fluorine atoms) .
- HRMS : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z 364.1).
- IR : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).
Q. What preliminary biological screening methods are used to assess the activity of this compound?
Methodological Answer: Initial screening involves in vitro assays targeting receptors commonly modulated by piperidine derivatives:
- Radioligand binding assays : For neurotransmitter receptors (e.g., serotonin 5-HT₂A, dopamine D₂) using tritiated ligands to measure IC₅₀ values .
- Enzyme inhibition assays : For acetylcholinesterase or monoamine oxidases, using spectrophotometric methods (e.g., Ellman’s reagent for cholinesterase activity) .
- Cytotoxicity screening : MTT assay on cell lines (e.g., SH-SY5Y neurons) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereoselectivity in the synthesis of this compound?
Methodological Answer: Stereoselectivity is influenced by:
- Chiral catalysts : Use of (R)- or (S)-BINOL-derived catalysts to induce axial chirality during acylation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor specific transition states.
- Temperature gradients : Lower temperatures (–20°C) reduce kinetic competition, favoring thermodynamically stable stereoisomers.
- Kinetic vs. thermodynamic control : Monitoring reaction progress via chiral HPLC to identify optimal quenching times .
Q. What strategies resolve contradictory data in receptor binding assays for this compound?
Methodological Answer: Contradictory binding data may arise from assay interference (e.g., fluorescence quenching by fluorine atoms) or off-target effects. Solutions include:
- Orthogonal assays : Compare radioligand binding (e.g., ³H-ketanserin for 5-HT₂A) with functional assays (calcium flux in HEK293 cells) .
- Binding kinetics : Use surface plasmon resonance (SPR) to distinguish competitive vs. allosteric interactions .
- Metabolite screening : LC-MS/MS to rule out in situ degradation products .
Q. What computational approaches model the interaction between this compound and neurological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in serotonin/dopamine receptors, prioritizing fluorobenzoyl interactions with hydrophobic pockets .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- QSAR modeling : Develop regression models correlating substituent electronegativity (e.g., fluorine atoms) with binding affinity .
Q. How do structural modifications (e.g., fluorination pattern) impact the pharmacological properties of this compound?
Methodological Answer: Systematic SAR studies compare analogs with varying fluorine substitution:
- Lipophilicity : Measure logP values (shake-flask method) to assess blood-brain barrier penetration .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- Receptor selectivity : Profile binding affinity across a panel of 50+ GPCRs using competitive binding assays .
Q. What methods validate target engagement in cellular models for this compound?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Monitor protein-ligand complex stability under heat stress .
- BRET/FRET : Bioluminescence resonance energy transfer to detect real-time receptor conformational changes .
- Knockdown/knockout models : CRISPR-Cas9 editing of putative targets (e.g., 5-HT₂A) to confirm loss of compound activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
